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Core Science & Biosynthesis

Foundational

Creatine Riboside (CR) in Oncology: A Technical Guide to the Mechanism of Formation and a Roadmap for Investigation

Executive Summary Metabolic reprogramming is a core hallmark of cancer, providing the necessary bioenergetic and biosynthetic support for malignant proliferation.[1][2][3] While research has historically focused on major...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metabolic reprogramming is a core hallmark of cancer, providing the necessary bioenergetic and biosynthetic support for malignant proliferation.[1][2][3] While research has historically focused on major pathways like glycolysis and glutaminolysis, the discovery of novel, cancer-associated metabolites is opening new avenues for diagnosis and therapy. Creatine Riboside (CR), a metabolite found to be elevated in the tissues and urine of patients with non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), has emerged as a significant biomarker associated with poor prognosis.[4][5][6] This guide provides an in-depth technical overview of the current understanding of CR formation in cancer cells. Integrating data from multiomics and functional studies, we detail the definitive evidence establishing creatinine, not creatine, as the direct metabolic precursor to CR.[4] We present a logical framework and detailed experimental protocols for the scientific community to address the central unanswered question: which enzyme(s) catalyze the ribosylation of creatinine? This document is designed for researchers, scientists, and drug development professionals, offering both a summary of the state-of-the-art and a practical roadmap for elucidating the complete biosynthetic pathway of this critical oncometabolite.

Introduction: The Shifting Landscape of Cancer Bioenergetics

Beyond Glycolysis: The Nuanced View of Metabolic Reprogramming

The concept of altered metabolism in cancer, first observed by Otto Warburg, has evolved from a focus on aerobic glycolysis to a complex understanding of a widespread metabolic reprogramming that supports all aspects of tumorigenesis.[2][7] This reprogramming is not merely a switch to glycolysis but a dynamic and plastic rewiring of numerous pathways, including the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway (PPP), and amino acid and lipid metabolism, to meet the heightened demands for ATP, macromolecules, and redox balance.[1][3][7] This metabolic plasticity is driven by a combination of oncogenic signaling, loss of tumor suppressors, and adaptation to the unique tumor microenvironment.[3][8] The discovery of novel metabolites uniquely produced or accumulated by cancer cells provides a direct readout of these altered metabolic states and presents unique opportunities for therapeutic intervention.[2]

The Creatine Kinase System in Cellular Energetics and Cancer

The creatine/phosphocreatine/creatine kinase (CK) system is a critical phosphotransfer circuit for maintaining cellular ATP homeostasis, particularly in tissues with high and fluctuating energy demands like muscle and brain.[9][10] Creatine is endogenously synthesized from arginine and glycine, or taken up from circulation via the SLC6A8 transporter.[4][11] The reversible phosphorylation of creatine by CK creates a high-energy phosphocreatine pool that can rapidly regenerate ATP.[10] In cancer, this system is often co-opted to support survival and proliferation, especially under hypoxic or nutrient-stressed conditions.[[“]][13] Several cancer types exhibit upregulated creatine metabolism, which has been linked to enhanced tumor growth, metastasis, and resistance to therapy.[11][[“]][14]

Creatine Riboside (CR): An Emerging Oncometabolite with Prognostic Significance

Creatine Riboside (CR) was first identified through untargeted metabolomics analyses of urine from patients with NSCLC, where its elevated levels were associated with increased cancer risk and poor survival.[4][6] Subsequent studies confirmed that CR is a cancer cell-derived metabolite, with concentrations significantly higher in tumor tissue compared to adjacent non-tumor tissue.[4][5] This accumulation is linked to a distinct metabolic phenotype characterized by dysregulation of the urea cycle and nucleotide imbalance, which supports rapid proliferation and aggressive tumor growth.[4][5] Importantly, CR-high (CRhi) cancer cells display arginine auxotrophy, revealing a key metabolic vulnerability.[4][15] This positions CR not only as a prognostic biomarker but also as a potential companion diagnostic for arginine-targeted therapies.[5]

The Core Biosynthetic Pathway: Creatinine as the Direct Precursor to CR

While CR is structurally a ribosylated form of creatine, compelling evidence from stable isotope tracing studies has overturned initial assumptions about its direct precursor.

Evidence from Isotope Tracing Metabolomics

The definitive experiments elucidating the CR pathway involved culturing NSCLC cell lines (H460 and A549) with stable isotope-labeled precursors.[4] When cells were supplied with ¹³C-labeled creatine, no significant enrichment of the heavy label was detected in the intracellular CR pool. However, when cells were cultured with ¹³C-labeled creatinine, a rapid and significant fractional enrichment of labeled CR was observed.[4] This unequivocally demonstrates that creatinine, the cyclized breakdown product of creatine, is the direct metabolic precursor for CR synthesis in these cancer cells.[4]

Correlation with Creatine and Creatinine Pools in Tumor Tissues

Analysis of human NSCLC tumor tissues revealed that CR levels positively correlate with both creatine and creatinine levels.[4] This finding supports the model where a dysregulated and enlarged creatine metabolite pool within the tumor provides an abundant supply of the creatinine precursor for subsequent ribosylation.[4] It is important to note that CR constitutes a relatively small fraction of the total creatine metabolite pool, suggesting that its formation is a specific, likely enzymatic, side-reaction stemming from the larger creatine/creatinine system.[4]

Proposed Mechanism: The Ribosylation of Creatinine

The formation of CR from creatinine involves the attachment of a ribose sugar, a reaction that requires a ribose donor and a catalyzing enzyme. The most common ribose donor in cellular biochemistry for such reactions is 5-phospho-α-D-ribose 1-pyrophosphate (PRPP), a key metabolite generated from the pentose phosphate pathway (PPP). The overall proposed reaction is:

Creatinine + PRPP → Creatine Riboside-5'-phosphate + PPi

This would be followed by a dephosphorylation step to yield the final CR product. The central, yet-unidentified, component of this pathway is the putative "Creatinine Ribosyltransferase" enzyme responsible for the initial reaction.

Diagram 1: Proposed Biosynthetic Pathway of Creatine Riboside (CR)

Experimental Workflow cluster_sirm Phase 1: Pathway Validation (SIRM) cluster_identification Phase 2: Enzyme Identification cluster_biochem Biochemical Approach cluster_genetic Genetic Approach s1 Culture Cancer Cells s2 Introduce [U-13C4]-Creatinine Tracer s1->s2 s3 Time-Course Incubation s2->s3 s4 Quench & Extract Polar Metabolites s3->s4 s5 LC-MS/MS Analysis s4->s5 s6 Confirm 13C Incorporation into Creatine Riboside s5->s6 i1 Hypothesis Generation: Candidate Enzymes (PRTs, NPs) s6->i1 Pathway Confirmed b1 In Vitro Enzymatic Assay: Recombinant Enzyme + Creatinine + PRPP i1->b1 g1 CRISPR Knockout Screen (Metabolic Enzyme Library) i1->g1 b2 Detect PPi Production (Luminescence) b1->b2 b3 Confirm CR Production (LC-MS) b2->b3 g2 Select/Screen for Loss of CR Production g1->g2 g3 Identify Gene Hits via High-Throughput Sequencing g2->g3 CRISPR Hit Validation Logic cluster_validation Monoclonal Validation cluster_analysis Metabolomic Analysis Start CRISPR Screen with Metabolic Gene Library ScreenResult Identify Depleted sgRNAs in CR-Producing Population Start->ScreenResult CandidateGenes Generate List of Candidate Genes (e.g., Gene X, Y, Z) ScreenResult->CandidateGenes KO_X Generate Monoclonal Gene X Knockout Cell Line CandidateGenes->KO_X KO_Y Generate Monoclonal Gene Y Knockout Cell Line CandidateGenes->KO_Y KO_Z Generate Monoclonal Gene Z Knockout Cell Line CandidateGenes->KO_Z LCMS_X Measure CR Levels via LC-MS KO_X->LCMS_X LCMS_Y Measure CR Levels via LC-MS KO_Y->LCMS_Y LCMS_Z Measure CR Levels via LC-MS KO_Z->LCMS_Z Result_X CR Levels Abolished LCMS_X->Result_X Result_Y CR Levels Unchanged LCMS_Y->Result_Y Result_Z CR Levels Unchanged LCMS_Z->Result_Z Outcome Outcome Result_X->Outcome Gene X is the 'Creatinine Ribosyltransferase'

Sources

Exploratory

The Pentose Phosphate Pathway as the Engine of Creatine Riboside Biosynthesis: Mechanisms, Analytics, and Therapeutic Vulnerabilities

Executive Summary Creatine riboside (CR) has recently emerged as a critical cancer cell-derived oncometabolite and a potent biomarker for tumor progression ()[1]. Initially identified as a urinary biomarker associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Creatine riboside (CR) has recently emerged as a critical cancer cell-derived oncometabolite and a potent biomarker for tumor progression ()[1]. Initially identified as a urinary biomarker associated with poor prognosis in lung and liver cancers, elevated CR reflects a profound dysregulation of the mitochondrial urea cycle and an altered nitrogen metabolism[2]. Unlike canonical metabolites, CR is synthesized via a highly specific, rate-limiting ribosylation of creatinine, a process strictly dependent on the Pentose Phosphate Pathway (PPP)[2]. This technical whitepaper dissects the biochemical causality of CR production, provides self-validating analytical workflows for its quantification, and explores the therapeutic implications of its biosynthesis for drug development professionals.

Metabolic Architecture: The PPP-Creatinine Axis

The biosynthesis of CR represents a unique intersection between energy metabolism and nucleotide biosynthesis. In highly proliferative CRhi tumors, the demand for nucleotide precursors drives glucose carbon into the PPP[2].

The synthesis of CR relies on two converging metabolic streams:

  • The Substrate Pool (Creatinine): Intracellular creatine, either synthesized de novo or imported via the SLC6A8 transporter, undergoes spontaneous, non-enzymatic cyclization to form creatinine[2]. In tumor tissues, creatine and creatinine pools exceed CR concentrations by approximately 30-fold and 5-fold, respectively, providing an abundant substrate reservoir[2].

  • The Ribosyl Donor (PPP Intermediates): The oxidative and non-oxidative branches of the PPP generate ribose-5-phosphate, which is subsequently activated to phosphoribosyl pyrophosphate (PRPP) or a similar reactive ribose intermediate.

The rate-limiting step in CR formation is the direct ribosylation of creatinine by these PPP-derived products[2]. Notably, isotopic tracing reveals that exogenous ribose cannot efficiently substitute for glucose-derived PPP intermediates, highlighting a compartmentalized or tightly coupled enzymatic transfer mechanism that relies exclusively on de novo PPP flux[2].

MetabolicPathway Glucose Glucose PPP Pentose Phosphate Pathway (PPP) Glucose->PPP Glycolytic Shunt Ribose Ribose Intermediates (e.g., PRPP) PPP->Ribose Oxidative/Non-Oxidative Phases CR Creatine Riboside (CR) Ribose->CR Ribosylation (Rate-Limiting Step) Creatine Creatine Creatinine Creatinine Creatine->Creatinine Spontaneous Cyclization Creatinine->CR Substrate Binding

Fig 1. Biosynthetic pathway of Creatine Riboside via the Pentose Phosphate Pathway.

Self-Validating Analytical Workflows for CR Biosynthesis

To rigorously establish the dependency of CR on the PPP, researchers must employ self-validating stable isotope tracing protocols. The following methodology is designed to eliminate confounding variables such as nucleotide salvage and extracellular ribose uptake.

Protocol: 13C-Glucose Tracing and Metabolic Quenching
  • Isotope Labeling (The Causal Choice): Culture cancer cells (e.g., A549 or H460 NSCLC lines) in media containing uniformly labeled [U-13C]-Glucose.

    • Causality & Validation: Parallel cultures must be treated with 13C-Ribose and 13C-Cytidine. Exogenous 13C-ribose fails to label CR because it does not efficiently enter the specific intracellular PRPP pool utilized for creatinine ribosylation[2]. 13C-Cytidine serves as a negative control to rule out the nucleotide salvage pathway as the ribosyl source[2]. Furthermore, a glucose starvation cohort must be included; the complete abrogation of CR production under glucose starvation definitively validates PPP reliance[2].

  • Metabolic Quenching: Rapidly wash cells with ice-cold PBS and immediately quench metabolism using 80% cold methanol (-80°C).

    • Causality & Validation: PPP intermediates (like ribose-5-phosphate) have exceptionally high turnover rates (half-lives in seconds). Warm washes or slow lysis will result in the loss of the isotopic label and skew the fractional enrichment data. Cold methanol instantly denatures metabolic enzymes, preserving the in vivo metabolic snapshot.

  • Extraction and LC-MS/MS Analysis: Extract metabolites and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Poor retention of small, polar metabolites on standard C18 columns requires optimized chromatography; utilizing a hydrophilic interaction liquid chromatography (HILIC) column is recommended for superior retention and peak resolution of CR ()[3].

  • Data Integration: Calculate the fractional enrichment of M+5 isotopologues (indicating the incorporation of a fully labeled 5-carbon ribose ring) in the CR pool.

ExpWorkflow Step1 1. Isotope Tracing Culture with 13C-Glucose vs. 13C-Ribose Step2 2. Metabolic Quenching Cold Methanol (-80°C) to halt enzymes Step1->Step2 Step3 3. LC-MS/MS Quantify 13C-CR fractional enrichment Step2->Step3 Step4 4. Validation Glucose starvation confirms PPP reliance Step3->Step4

Fig 2. Self-validating workflow for tracing PPP-dependent CR biosynthesis.

Quantitative Metabolic Profiling

The stoichiometric and kinetic relationships between CR and its precursors are critical for understanding tumor metabolic reprogramming. The table below synthesizes the quantitative dynamics of the CR axis based on multi-omics data integration[2].

Metric / MetaboliteBiological ContextRelative Abundance / Fold ChangeMechanistic Implication
Creatine Riboside (CR) Tumor vs. Nontumor Lung TissueSignificantly Elevated (p<0.0001)Biomarker of tumor-specific metabolic reprogramming
Creatine Tumor Tissue~30-fold higher than CRAbundant precursor pool available for spontaneous cyclization
Creatinine Tumor Tissue~5-fold higher than CRProximal substrate for rate-limiting ribosylation
13C-CR Enrichment 13C-Glucose TracingHigh Fractional EnrichmentConfirms de novo synthesis via the Pentose Phosphate Pathway
13C-CR Enrichment 13C-Ribose / 13C-Cytidine TracingNegligible LabelingRules out exogenous ribose and nucleotide salvage pathways

Therapeutic Windows: Exploiting Arginine Auxotrophy

The diversion of glucose into the PPP for CR synthesis is not an isolated event; it is tightly coupled to broader metabolic reprogramming. CRhi tumors exhibit significant downregulation of mitochondrial urea cycle enzymes, particularly Carbamoyl-Phosphate Synthase 1 (CPS1)[2]. This downregulation restricts the supply of carbamoyl phosphate for de novo pyrimidine synthesis, redirecting aspartate towards purine synthesis and resulting in a pronounced nucleotide imbalance[2].

Crucially, this urea cycle dysregulation renders CRhi cancer cells auxotrophic for arginine[1]. Because these cells cannot synthesize arginine de novo, they are exquisitely vulnerable to therapeutic arginine depletion[1]. For drug development professionals, CR serves not only as a biomarker of poor prognosis but as a definitive companion diagnostic to stratify patients for arginine-targeted therapies (e.g., pegylated arginine deiminase, ADI-PEG20) in precision oncology strategies[1].

References

  • Parker, A. L., et al. (2022). "Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy." Journal of Clinical Investigation, 132(14):e157410. [Link]

  • National Center for Biotechnology Information. "Creatine riboside | C9H17N3O6 | CID 91885405." PubChem Database.[Link]

  • Williams, R. (2015). "The influence of metabolite extraction and separation on metabolomic studies." University of Alabama at Birmingham (UAB) Metabolomics Workshop.[Link]

Sources

Foundational

Technical Guide: Rigorous Identification of Creatine Riboside in Untargeted Metabolomics

) in complex biological matrices. Executive Summary Creatine riboside (CR) has emerged as a critical oncometabolite, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma, where it correlates wi...

Author: BenchChem Technical Support Team. Date: February 2026


) in complex biological matrices.

Executive Summary

Creatine riboside (CR) has emerged as a critical oncometabolite, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma, where it correlates with arginine auxotrophy and poor prognosis.[1][2] However, identifying CR in untargeted metabolomics datasets presents a dual challenge: isobaric interference from unrelated nucleosides and artifactual formation during sample preparation.

This guide moves beyond standard feature extraction. It details a self-validating workflow to distinguish biological CR from analytical artifacts, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and High-Resolution Mass Spectrometry (HRMS).

The Analyte: Physicochemical Profile & Biological Context[1][3][4][5][6]

Before initiating extraction, the analyst must understand the physicochemical constraints of the target. CR is a conjugate of creatine and ribose, significantly more polar than its precursors.

Table 1: Physicochemical Properties of Creatine Riboside
PropertyValue / DescriptionAnalytical Implication
Formula

Distinct isotopic pattern required for confirmation.
Monoisotopic Mass 263.1117 Da[M+H]+ : 264.1190 m/z
Polarity High (LogP < -2 estimated)Poor retention on C18; HILIC is mandatory .
Solubility Water solubleAqueous reconstitution required; avoid high % organic solvents in final vial.
Key Risk Thermal Artifacts Creatine + Ribose + Heat

Artificial CR.
The "Artifact Trap"

A critical insight often missed in standard protocols is that CR can be generated non-enzymatically. Heating samples containing high levels of creatine and ribose (e.g., muscle tissue or urine) during evaporation or derivatization can generate false positives.

  • Rule: Never exceed 35°C during sample concentration.

  • Rule: Avoid acidic conditions at high temperatures.

Experimental Protocol: Sample Preparation & LC-MS/MS

This protocol prioritizes the preservation of native CR while suppressing artifact formation.

Sample Preparation (Plasma/Urine/Cell Lysate)
  • Step 1: Quenching: Add 400 µL of ice-cold Methanol:Acetonitrile:Water (2:2:1, v/v/v) to 100 µL of biofluid or cell pellet.

    • Rationale: Precipitates proteins immediately and halts enzymatic activity.

  • Step 2: Cryogenic Extraction: Vortex for 30 seconds, then incubate at -20°C for 1 hour.

    • Rationale: Cold extraction prevents the condensation of endogenous creatine and ribose into CR.

  • Step 3: Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C.

  • Step 4: Evaporation (CRITICAL): Transfer supernatant to a glass vial. Evaporate under nitrogen stream or vacuum concentrator at ambient temperature (no heat) .

  • Step 5: Reconstitution: Reconstitute in 100 µL Acetonitrile:Water (1:1). Vortex and centrifuge again before LC injection.

LC-MS/MS Acquisition Parameters

Standard Reverse Phase (C18) chromatography causes CR to elute in the void volume, leading to ion suppression. HILIC is required for retention and separation from isobaric interferences.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent ZIC-pHILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 85% B to 50% B over 12 minutes.

  • Ionization: ESI Positive Mode.

  • Mass Range: 70–1000 m/z.

Identification Workflow: The "Needle in the Haystack"

Identifying CR requires a rigorous filtering logic to reject noise and isomers.

Diagram 1: The Identification Logic Flow

This diagram illustrates the decision tree for confirming Creatine Riboside, distinguishing it from artifacts and isomers.

CR_Identification Start Untargeted LC-MS Data FeatureExtract Feature Extraction (XCMS / MZmine) Start->FeatureExtract ExactMass Filter: m/z 264.1190 ± 5ppm FeatureExtract->ExactMass IsotopeCheck Isotope Pattern Check (M+1, M+2) ExactMass->IsotopeCheck RT_Check Retention Time Check (HILIC: ~5-7 min) IsotopeCheck->RT_Check Pass Discard Discard / False Positive IsotopeCheck->Discard Fail MS2_Acq MS/MS Fragmentation RT_Check->MS2_Acq Pass RT_Check->Discard Void Vol Fragment_Match Signature Fragments? 132.07 (Creatine) 90.05 (Alanine-like) MS2_Acq->Fragment_Match Artifact_Check Artifact Control: Did sample exceed 35°C? Fragment_Match->Artifact_Check Match Fragment_Match->Discard No Match Spike_Validation Spike-in Standard (RT & MS2 Match) Artifact_Check->Spike_Validation No Heat Artifact_Check->Discard Heat Applied Confirmed CONFIRMED Creatine Riboside Spike_Validation->Confirmed

Caption: Logical workflow for filtering untargeted metabolomics features to identify Creatine Riboside, emphasizing artifact exclusion.

MS/MS Fragmentation Pattern

In positive mode ESI, Creatine Riboside (


) fragments characteristically. You must look for the cleavage of the N-glycosidic bond.
  • Precursor: 264.119 m/z

  • Major Fragment 1: 132.077 m/z (Creatine moiety,

    
    ). This is the base peak.
    
  • Major Fragment 2: 90.055 m/z (Loss of cyanamide from creatine moiety).

  • Minor Fragment: 114.066 m/z (Cyclization to Creatinine).

Note: If you see a dominant fragment at 136 m/z (Adenine) or 112 m/z (Cytosine), you are likely looking at an adenosine/cytidine isomer, not creatine riboside.

Biological Pathway & Significance

Understanding the origin of CR is essential for interpreting its presence in a dataset. It is not merely a waste product but a marker of metabolic rewiring in tumors, specifically linked to the Urea Cycle dysregulation.

Diagram 2: Metabolic Context of Creatine Riboside

This diagram visualizes the biological formation versus the chemical artifact pathway.

CR_Pathway Arginine Arginine GAA Guanidinoacetate Arginine->GAA AGAT Creatine Creatine GAA->Creatine GAMT CR Creatine Riboside (Biomarker) Creatine->CR Unknown Transferase? Artifact Artifact (Heat/Acid) Creatine->Artifact Non-Enzymatic Ribose Ribose-5P Ribose->CR Ribose->Artifact + Heat Tumor Tumor Metabolism (Urea Cycle Dysreg.) Tumor->CR Upregulates Artifact->CR False Positive

Caption: Biological formation of CR in tumor environments contrasted with non-enzymatic artifact formation.

Validation Strategy

A putative annotation (Level 2) is insufficient for clinical biomarkers. You must achieve Level 1 identification.

  • Synthetic Standard: Since CR is not always available in standard libraries, it may need to be synthesized or purchased from specialized vendors (e.g., TargetMol, DC Chemicals).

  • Spike-in Experiment:

    • Aliquot the biological sample.

    • Spike pure CR standard into the sample at 2x the estimated endogenous concentration.

    • Success Criteria: The endogenous peak and the spike peak must co-elute perfectly (single peak, no shoulder) and share identical MS2 spectra.

  • Cross-Validation: If possible, validate findings using an orthogonal method like NMR, although the low abundance of CR makes LC-MS/MS the preferred method.

References

  • Parker, A. L., et al. (2022). Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy.[1][2][3] The Journal of Clinical Investigation, 132(14), e157410.[3] [Link]

  • Haznadar, M., et al. (2016). Urinary creatine riboside and N-acetylneuraminic acid: Novel biomarkers for lung cancer. Cancer Research, 76(14 Supplement), Abstract 437. (Note: Foundational work linked to NIH studies).[1][4][5] [Link]

  • PubChem Database. Creatine riboside (CID 91885405).[6] National Center for Biotechnology Information. [Link][6]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Protocol for the Precise Quantification of Urinary Creatine Riboside

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Urine Analytes: Creatine Riboside (CR), Creatinine Riboside (CNR), Creatine, Creatinine Biological Context & Significa...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Human Urine Analytes: Creatine Riboside (CR), Creatinine Riboside (CNR), Creatine, Creatinine

Biological Context & Significance

Creatine riboside (CR) has recently emerged as a highly predictive, non-invasive urinary metabolite biomarker for early-stage non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and intrahepatic cholangiocarcinoma (ICC)[1]. Multiomic integrations have revealed that CR is a cancer cell-derived metabolite intricately linked to arginine auxotrophy and dysregulated mitochondrial urea cycles within the tumor microenvironment[2].

Because CR concentrations in tumor tissue positively correlate with matched urinary concentrations, urinary CR serves as a direct surrogate measure of intratumoral metabolic rewiring[3]. As a relatively minor component of the total creatine pool, its accurate quantification requires highly sensitive and specific analytical techniques capable of distinguishing it from highly abundant precursors like creatine and creatinine[4].

Pathway C1 Tumor Microenvironment (Arginine Auxotrophy) C2 Altered Creatine Metabolism C1->C2 C3 Intracellular Creatine Riboside (CR) Production C2->C3 C4 Secretion into Bloodstream C3->C4 C5 Renal Glomerular Filtration C4->C5 C6 Urinary Excretion (Non-invasive Biomarker) C5->C6

Biological pathway of tumor-derived creatine riboside from altered metabolism to urinary excretion.

Methodological Rationale (E-E-A-T)

As an application scientist, designing a robust assay for urinary metabolites requires overcoming severe matrix effects. Urine is a highly variable matrix rich in salts, urea, and diverse polar compounds that cause significant ion suppression in electrospray ionization (ESI).

  • Why HILIC over Reversed-Phase (RP)? CR and its related metabolites are highly polar. On standard C18 reversed-phase columns, these analytes elute in the void volume alongside unretained urinary salts, destroying MS sensitivity. Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism. By utilizing an amide-bonded stationary phase, polar analytes partition into a water-enriched layer, allowing salts to elute early while CR is strongly retained and separated[5],[6].

  • Why 75:25 ACN:H₂O for Sample Dilution? Injecting highly aqueous urine directly onto a HILIC column disrupts the stationary phase's delicate aqueous layer, causing severe peak tailing and retention time shifts. Diluting the sample 1:2 in a high-organic solvent (75% Acetonitrile) matches the initial HILIC mobile phase conditions, focusing the analyte band at the head of the column[7].

  • Why a Stable Isotope-Labeled Internal Standard? To achieve precise relative and absolute quantification, a heavy-labeled internal standard (CR-¹³C,¹⁵N₂) is utilized[1]. This standard co-elutes exactly with endogenous CR, experiencing the identical matrix suppression environment, thereby mathematically correcting for sample-to-sample ionization variances.

Materials and Reagents

  • Analytical Standards: Creatine riboside (CR), Creatinine riboside (CNR), Creatine, Creatinine.

  • Internal Standard (ISTD): Heavy-labeled Creatine riboside-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂)[1].

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water (H₂O).

  • Modifiers: LC-MS grade Ammonium Formate, Formic Acid.

  • Column: Acquity UPLC BEH Amide 1.7 µm (50 × 2.1 mm) or equivalent HILIC column[5].

Experimental Protocol

Sample Preparation Workflow

G N1 Urine Sample Collection & Thaw N2 Spike ISTD (CR-13C,15N2) N1->N2 N3 Protein Precipitation (ACN:H2O 75:25) N2->N3 N4 Centrifugation (15,000 x g) N3->N4 N5 HILIC UPLC Separation N4->N5 N6 ESI+ MS/MS (MRM Mode) N5->N6

LC-MS/MS workflow for the quantification of urinary creatine riboside.

Step-by-Step Procedure:

  • Thawing: Thaw urine samples on ice to prevent degradation of thermally labile metabolites.

  • ISTD Spiking: Aliquot 50 µL of the urine sample into a microcentrifuge tube. Spike with 10 µL of the CR-¹³C,¹⁵N₂ internal standard working solution to achieve a consistent final ISTD concentration across all samples[1].

  • Deproteinization & Dilution: Add 100 µL of ice-cold extraction buffer consisting of Acetonitrile:Water (75:25, v/v)[7]. Vortex vigorously for 30 seconds. Causality: The high acetonitrile content precipitates residual urinary proteins while simultaneously preparing the sample in a high-organic diluent required for HILIC injection.

  • Centrifugation: Centrifuge the samples at 15,000 × g for 15 minutes at 4°C[7]. Causality: High-speed centrifugation pellets the precipitated proteins and insoluble urinary salts, preventing downstream clogging of the sub-2-micron UPLC column.

  • Transfer: Carefully transfer the clear supernatant into an LC-MS autosampler vial equipped with a glass insert.

LC-MS/MS Instrument Parameters

Data acquisition is performed on a UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) operating in positive Electrospray Ionization (ESI+) mode[1],[5].

Table 1: Multiple Reaction Monitoring (MRM) Transitions

The most abundant precursor [M+H]⁺ ions are selected in Q1, fragmented via collision-induced dissociation (CID), and highly stable product ions are monitored in Q3[8].

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Dwell Time (ms)
Creatine Riboside (CR) 264.1132.120
Creatinine Riboside (CNR) 246.1113.920
Creatine 132.072.020
Creatinine 114.085.820
CR-¹³C,¹⁵N₂ (ISTD) 267.1134.920

(Note: Collision Energy (CE) and Cone Voltage must be optimized specifically for the target instrument architecture, though typical CE values for these small polar fragments range between 15–25 eV).

Table 2: HILIC Gradient Elution Profile
  • Mobile Phase A: Water containing 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Column Temperature: 40 °C[8].

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.00.401.099.0
6.00.4040.060.0
8.00.4080.020.0
8.20.4080.020.0
8.80.301.099.0
10.50.301.099.0
11.00.401.099.0

Gradient Causality: The method begins at 99% organic (1% A) to ensure the highly polar CR is retained on the amide column. As the aqueous phase (A) increases to 40% over 6 minutes, CR and its analogs partition back into the mobile phase and elute[8]. The column is then washed at 80% A to remove highly retained contaminants before re-equilibrating at initial conditions.

Quality Control & Self-Validation System

Every protocol deployed in clinical or biomarker research must be a self-validating system .

  • Matrix Suppression Monitoring: The absolute peak area of the spiked CR-¹³C,¹⁵N₂ ISTD is monitored across all injections. If the ISTD area in a specific urine sample drops by >50% compared to a neat solvent injection, it indicates severe, uncorrected matrix suppression. The system flags this sample, dictating a mandatory further dilution (e.g., 1:5) and reinjection.

  • Isotopic Fidelity: Because the ISTD shares identical physicochemical properties with endogenous CR, calculating the CR/ISTD peak area ratio mathematically cancels out extraction losses and minor injection volume variations, yielding highly precise relative quantification[1].

  • Carryover Checks: Blank solvent injections (75:25 ACN:H₂O) must be run immediately following the highest calibration standard to verify that CR carryover is <0.1% of the Lower Limit of Quantification (LLOQ).

Data Analysis & Normalization

  • Peak Integration: Extract the areas under the chromatographic peaks for the MRM transitions of CR (m/z 264.1 > 132.1) and the ISTD (m/z 267.1 > 134.9)[8].

  • Calibration Curve: Plot the peak area ratio (CR/ISTD) against the nominal concentration of the calibration standards. The calibration plot is typically linear over the concentration range of 4.50–10,000 nM[8].

  • Creatinine Normalization: Because urine concentration varies drastically based on patient hydration, absolute CR concentrations (µM) must be normalized to urinary creatinine levels (measured via the m/z 114.0 > 85.8 transition in the same run)[8]. Final biomarker data should be reported as µmol CR / mmol Creatinine.

References

  • [1],[8],[9] Title: Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases | Source: Journal of Pharmaceutical and Biomedical Analysis | URL:[Link]

  • [2],[3],[4] Title: Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy | Source: Journal of Clinical Investigation | URL:[Link]

  • [10],[7] Title: Urinary Metabolite Diagnostic and Prognostic Liquid Biopsy Biomarkers of Lung Cancer in Nonsmokers and Tobacco Smokers | Source: Clinical Cancer Research | URL:[Link]

  • [5],[6] Title: Noninvasive Urinary Metabolomic Profiling Identifies Diagnostic and Prognostic Markers in Lung Cancer | Source: Cancer Research | URL:[Link]

Sources

Application

Synthesis of creatine riboside analytical standards for research

Application Note & Protocol Topic: Synthesis, Purification, and Characterization of Creatine Riboside Analytical Standards for Quantitative Research Audience: Researchers, analytical chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis, Purification, and Characterization of Creatine Riboside Analytical Standards for Quantitative Research

Audience: Researchers, analytical chemists, and drug development professionals in oncology and metabolomics.

Introduction: The Need for a Creatine Riboside Standard

Creatine Riboside (CR) has emerged as a significant metabolite in cancer research, identified as a urinary biomarker associated with the risk and prognosis of lung and liver cancers.[1][2][3][4] It is a cancer cell-derived metabolite, and elevated levels are linked to dysregulated creatine metabolism within tumors.[2][5][6] Structurally, CR is the N-ribosylated form of creatine.[6][7]

Accurate and reproducible quantification of CR in biological matrices like urine, plasma, and tumor tissue is paramount for its validation as a clinical biomarker.[8] This necessitates the availability of a high-purity, well-characterized analytical standard. Without a reliable standard, inter-study comparisons are impossible, and the translation of research findings into clinical diagnostics is hindered.[8]

This document provides a comprehensive guide for the chemical synthesis, purification, and analytical characterization of creatine riboside. The protocols are designed to be self-validating, ensuring the production of an analytical standard suitable for demanding quantitative applications, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Principle of Synthesis: A Chemically-Guided Approach

The proposed synthesis follows a three-stage workflow:

  • Catalytic Coupling: A protected ribose sugar is coupled with a creatine precursor. Protection of the ribose hydroxyl groups is critical to prevent unwanted side reactions and control the stereochemistry of the newly formed N-glycosidic bond.

  • Deprotection: The protecting groups are removed from the ribose moiety to yield the final creatine riboside molecule.

  • Purification: The final product is isolated and purified from reaction byproducts and unreacted starting materials.

G cluster_synthesis Synthesis Stage cluster_purification Purification & QC cluster_application Application Start Starting Materials (Protected Ribose, Creatine) Coupling TMSOTf-Mediated Coupling Reaction Start->Coupling Protected_CR Protected Creatine Riboside (Crude Intermediate) Coupling->Protected_CR Deprotection Ammonolysis (Deprotection) Protected_CR->Deprotection Crude_CR Crude Creatine Riboside Deprotection->Crude_CR Purify HILIC Purification Crude_CR->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize Standard High-Purity Standard (>98%) Characterize->Standard Stock Prepare Stock Solution Standard->Stock Store Store at -80°C Stock->Store

Caption: Overall workflow from synthesis to a qualified analytical standard.

Detailed Protocols

PART 3.1: Synthesis of Creatine Riboside

This protocol is based on the highly efficient glycosylation reaction mediated by trimethylsilyl trifluoromethanesulfonate (TMSOTf), a method proven effective for forming N-glycosidic bonds.[9][10]

Rationale for Experimental Choices:

  • 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose: A commercially available, stable, and activated form of ribose. The acetyl groups protect the hydroxyls and the C1-acetate acts as a good leaving group. The β-anomer directs the synthesis towards the desired β-creatine riboside.

  • Creatine (Anhydrous): The nucleophile that attacks the activated ribose. It must be perfectly dry, as moisture will quench the catalyst.

  • TMSOTf: A powerful Lewis acid catalyst that activates the ribofuranose for nucleophilic attack by creatine.

  • Acetonitrile (Anhydrous): A polar aprotic solvent suitable for this type of reaction.

  • Ammonia in Methanol: A standard reagent for ammonolysis, which simultaneously cleaves the acetyl protecting groups and ensures the creatine moiety remains intact.

Caption: Proposed two-step, one-pot synthesis scheme for Creatine Riboside.

Materials and Reagents:

ReagentSupplier ExampleGrade
Creatine, AnhydrousSigma-Aldrich≥98.0%
1,2,3,5-tetra-O-acetyl-β-D-ribofuranoseSigma-Aldrich≥98%
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Sigma-Aldrich99%
Acetonitrile (MeCN)Fisher ScientificAnhydrous, ≥99.8%
Methanol (MeOH)Fisher ScientificAnhydrous, ≥99.8%
Ammonia solutionSigma-Aldrich7N in Methanol
Ethyl Acetate (EtOAc)VWRACS Grade
HexanesVWRACS Grade

Protocol: Synthesis

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous creatine (1.0 eq). Add anhydrous acetonitrile (40 mL) via syringe. Stir the suspension at room temperature.

  • Addition of Ribose: In a separate dry flask, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile (10 mL) and add it to the creatine suspension via syringe.

  • Initiation of Coupling: Cool the reaction mixture to 0°C in an ice bath. Slowly add TMSOTf (1.5 eq) dropwise over 10 minutes. A slight color change may be observed.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ribose is consumed.

  • Quenching and Deprotection: Cool the reaction mixture back to 0°C. Slowly and carefully add the 7N solution of ammonia in methanol (20 mL). Caution: This is an exothermic reaction.

  • Deprotection: Seal the flask and stir the mixture at room temperature for 12-18 hours to allow for complete deprotection.

  • Workup: Concentrate the reaction mixture under reduced pressure to obtain a crude solid/oil. This crude product contains creatine riboside, unreacted creatine, and various salts. Proceed directly to purification.

PART 3.2: Purification Protocol

Due to the high polarity of creatine riboside, Hydrophilic Interaction Chromatography (HILIC) is the method of choice for purification.[1]

Protocol: HILIC Purification

  • Sample Preparation: Dissolve the crude solid from the synthesis step in a minimal amount of the initial HILIC mobile phase (e.g., 90:10 acetonitrile:water with 10 mM ammonium acetate). Filter through a 0.45 µm syringe filter to remove insoluble matter.

  • Chromatography:

    • Column: Use a preparative HILIC column (e.g., silica or amide-based).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, decreasing to 60% B over 30-40 minutes.

    • Detection: Monitor the elution profile at 210 nm (for the amide bond) or using an evaporative light scattering detector (ELSD).

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred) to yield creatine riboside as a white solid.

  • Yield Calculation: Determine the final mass and calculate the overall yield from the starting creatine.

Quality Control & Characterization: A Self-Validating System

The identity, purity, and concentration of the synthesized standard must be rigorously confirmed.

PART 4.1: Identity Confirmation

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization in Positive Mode (ESI+).

  • Rationale: Provides molecular weight confirmation and structural information through fragmentation.

  • Procedure: Infuse a dilute solution (approx. 1 µM in 50:50 acetonitrile:water) directly into the mass spectrometer.

  • Expected Results:

IonExpected m/zInterpretation
[M+H]⁺264.1Protonated parent ion of Creatine Riboside.[1]
[M-C₅H₈O₄+H]⁺ or [M-132+H]⁺132.1Fragment corresponding to the protonated creatine moiety after loss of the ribose sugar.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H NMR and ¹³C NMR in D₂O.

  • Rationale: Provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom. The use of NMR for structural confirmation of synthesized creatine riboside is documented.[1]

  • Procedure: Dissolve 5-10 mg of the purified solid in ~0.6 mL of Deuterium Oxide (D₂O). Acquire spectra on a ≥400 MHz spectrometer.

  • Expected Features: The ¹H NMR spectrum should show characteristic signals for the ribose protons (anomeric proton between 5-6 ppm) and the creatine moiety protons (N-methyl and methylene singlets). The ¹³C NMR will confirm the presence of 9 distinct carbon atoms.

PART 4.2: Purity Assessment

High-Performance Liquid Chromatography (HPLC-UV/MS):

  • Rationale: To determine the purity of the final product, expressed as a percentage of the total detected peak area.

  • Method Parameters:

ParameterConditionRationale
Column HILIC (e.g., Waters ACQUITY UPLC BEH Amide) or Porous Graphitic Carbon (PGC)Provides excellent retention and separation for highly polar compounds like creatine and CR.[1][11]
Mobile Phase A 10 mM Ammonium Acetate in WaterVolatile buffer, compatible with MS detection.
Mobile Phase B AcetonitrileOrganic component for HILIC separation.
Gradient 95% to 50% B over 10 minutesEnsures elution of CR and separation from potential impurities like unreacted creatine.
Flow Rate 0.3 - 0.5 mL/minStandard for analytical scale columns.
Detection UV at 210 nm or MS (monitoring m/z 264.1)Provides quantitative data for purity assessment.
  • Acceptance Criteria: The purity of the analytical standard should be ≥98%.

Storage and Handling of Analytical Standards

Rationale: Creatine and related nucleosides can be unstable in solution. Creatine can degrade to creatinine, a process accelerated by lower pH and higher temperatures.[12] Furthermore, the N-glycosidic bond can be susceptible to hydrolysis.[13] Proper storage is critical to maintain the integrity of the standard.

Protocol: Standard Preparation and Storage

  • Solid Storage: Store the purified, lyophilized creatine riboside solid at -20°C or colder in a desiccator to protect it from moisture.

  • Stock Solution Preparation:

    • Accurately weigh the solid standard using an analytical balance.

    • Dissolve in high-purity water or a 50:50 methanol:water mixture to prepare a concentrated stock solution (e.g., 1-10 mM).[1]

    • Ensure the pH of the final solution is near neutral (pH 6.5-7.5) to maximize stability.[12]

  • Stock Solution Storage: Aliquot the stock solution into small-volume cryovials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability.

  • Working Standards: Prepare fresh working standards for each experiment by diluting an aliquot of the stock solution in the appropriate analytical solvent (e.g., the initial mobile phase for LC-MS analysis). Do not store dilute working standards for extended periods.

References

  • Parker, A. M., et al. (2022). Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy. J Clin Invest., 132(14):e157410. [Link]

  • An, Y., et al. (2020). Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers – Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases. Journal of Pharmaceutical and Biomedical Analysis, 189, 113471. [Link]

  • Parker, A. M., et al. (2022). ResearchGate. Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy. [Link]

  • Parker, A. M., et al. (2022). ResearchGate. Publication figures for "Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy". [Link]

  • PubChem. (n.d.). Creatine riboside. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • The Journal of Clinical Investigation. (2022). Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy. [Link]

  • Kreider, R. B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1032. [Link]

  • Ganguly, S., Jayappa, S., & Dash, A. K. (2003). Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations. AAPS PharmSciTech, 4(2), E25. [Link]

  • An, Y., et al. (2020). Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases. PubMed. [Link]

  • DC Chemicals. (n.d.). Creatine riboside. Retrieved February 26, 2026, from [Link]

  • University of Florida. (2015). The influence of metabolite extraction and separation on metabolomic studies. [Link]

  • Google Patents. (n.d.). DE19962227A1 - Process for the purification of creatine.
  • Google Patents. (n.d.). US6399819B1 - Process for purifying creatine.
  • Trammell, S. A., et al. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Journal of the South Carolina Academy of Science, 16(2), 7. [Link]

  • Zarei, A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(36), 22185-22192. [Link]

  • Okuyama, H., et al. (2022). Pilot study of plasma creatine riboside as a potential biomarker for cervical cancer. Heliyon, 8(11), e11311. [Link]

  • Mehra, A., et al. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry, 15, 335-367. [Link]

  • Zhou, Y., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Molecules, 27(1), 101. [Link]

  • Google Patents. (n.d.). WO2022233923A1 - A process for synthesis of nicotinamide riboside chloride (nrcl).

Sources

Method

High-Sensitivity Quantification of Creatine Riboside in Cell Culture Media via HILIC-MS/MS

Abstract & Introduction Creatine Riboside (CR) is an emerging oncometabolite and urinary biomarker, particularly significant in the prognosis of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma.[1][2][3][4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Creatine Riboside (CR) is an emerging oncometabolite and urinary biomarker, particularly significant in the prognosis of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma.[1][2][3][4][5][6] Unlike canonical creatine metabolism, CR accumulation is linked to dysregulation of the urea cycle and arginine auxotrophy in aggressive tumor phenotypes.

Measuring CR in cell culture media (secretome analysis) allows researchers to monitor tumor metabolic flux non-invasively. However, CR is a highly polar, hydrophilic molecule (


, MW: 263.25 Da) that retains poorly on standard Reverse Phase (C18) chromatography. Furthermore, cell culture media is a complex matrix rich in salts, amino acids, and glucose, which cause significant ion suppression in Mass Spectrometry.

This protocol details a robust Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) workflow designed to quantify CR with high specificity, distinguishing it from structural analogs like creatinine riboside (CNR) and metabolic precursors.

Scientific Rationale & Principle

The Separation Challenge

Standard C18 columns fail to retain CR, causing it to elute in the "void volume" alongside salts, resulting in poor sensitivity. To overcome this, we utilize HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Mechanism: HILIC uses a polar stationary phase (Amide or Amino) and a high-organic mobile phase. Water forms a stagnant layer on the silica surface. CR partitions into this water layer, allowing for retention and separation from the bulk media matrix.

Detection Strategy

We employ Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

  • Precursor: Protonated CR

    
    .[3]
    
  • Product: The dominant fragment is the creatine moiety (

    
    ), resulting from the cleavage of the ribose group.
    
  • Internal Standard (IS): Stable isotope-labeled Creatine Riboside (

    
    -CR) is the gold standard. If unavailable, Creatine-d3 may be used as a surrogate, though it will not co-elute perfectly in HILIC modes.
    

Experimental Workflow

Workflow Diagram

The following diagram outlines the critical path from media harvest to data acquisition.

CR_Workflow Media Spent Media (100 µL) IS_Add Add Internal Std (CR-13C,15N2) Media->IS_Add Precip Protein Precip (80% MeOH, -20°C) IS_Add->Precip Quench Metabolism Spin Centrifuge (14,000 x g, 10 min) Precip->Spin Supernatant Collect Supernatant Spin->Supernatant Dry Evaporate & Reconstitute (Optional) Supernatant->Dry If < 5 nM LCMS HILIC-MS/MS Analysis Supernatant->LCMS Direct Inject Dry->LCMS

Figure 1: Step-by-step sample preparation workflow for extracting Creatine Riboside from cell culture media.

Materials & Reagents

ComponentGrade/SpecificationNotes
Creatine Riboside Analytical Standard (>98%)Store at -20°C, desiccated.[7]
Internal Standard CR-

(or Creatine-d3)
Essential for correcting matrix effects.
Acetonitrile (ACN) LC-MS GradeMobile Phase B.
Ammonium Acetate LC-MS GradeBuffer additive.
Formic Acid LC-MS GradeIonization enhancer.
Water Milli-Q / LC-MS GradeMobile Phase A.
Cell Media DMEM/RPMIPhenol-red free preferred (optional).

Detailed Protocol

Step 1: Standard Preparation
  • Stock Solution: Dissolve 1 mg Creatine Riboside in 1 mL water to make a 1 mg/mL stock.

  • Working Standard: Dilute stock in 50:50 ACN:Water to create a calibration curve ranging from 1 nM to 10,000 nM .

  • Internal Standard (IS) Solution: Prepare a 1 µM solution of CR-

    
     in 100% Acetonitrile.
    
Step 2: Sample Preparation (Protein Precipitation)

Rationale: Media contains FBS proteins that clog columns and enzymes that may degrade metabolites. Cold organic solvent precipitates proteins and quenches metabolism immediately.

  • Harvest 100 µL of spent cell culture media.

  • Add 400 µL of cold (-20°C) Acetonitrile containing the Internal Standard. (1:4 ratio).

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 400 µL of the supernatant to a new vial.

    • High Sensitivity Option: Evaporate supernatant under nitrogen flow and reconstitute in 100 µL of 80% ACN/Water.

    • Standard Option: Inject supernatant directly (ensure the injection solvent matches initial mobile phase conditions to avoid peak distortion).

Step 3: LC-MS/MS Parameters

Liquid Chromatography (HILIC)

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Asahipak NH2P-50 2D.

  • Column Temp: 40°C.

  • Injection Volume: 2–5 µL.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 10 90 Initial
1.00 10 90 Hold
6.00 50 50 Linear Ramp
7.00 50 50 Wash
7.10 10 90 Re-equilibrate

| 10.00 | 10 | 90 | End |

Mass Spectrometry (MRM Settings)

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

MRM Transitions Table:

Compound Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Dwell (s)
Creatine Riboside 264.1 132.1 30 20 0.05
Creatine Riboside (Qual) 264.1 114.0 30 35 0.05
IS (CR-13C,15N2) 267.1 135.1 30 20 0.05

| Creatine (Monitor) | 132.1 | 90.1 | 25 | 15 | 0.02 |

Note: The 114.0 fragment corresponds to the cyclized creatinine moiety and serves as a confirmation ion.

Biological Context & Pathway

Understanding the origin of Creatine Riboside helps in interpreting data.[5] CR is not a standard waste product; its synthesis is upregulated in cancer cells exhibiting urea cycle dysregulation.

Biological_Pathway UreaCycle Urea Cycle Dysregulation Creatine Creatine (Intracellular) UreaCycle->Creatine Accumulation CR_Cell Creatine Riboside (Intracellular) Creatine->CR_Cell + Ribose PPP Pentose Phosphate Pathway Ribose Ribose Substrates PPP->Ribose Ribose->CR_Cell Transporter Transporter (SLC6A8?) CR_Cell->Transporter Media_CR Secreted CR (Detected in Media) Transporter->Media_CR Excretion

Figure 2: Proposed metabolic pathway of Creatine Riboside generation in cancer cells and secretion into media.

Validation & Troubleshooting

Linearity & Sensitivity
  • Linearity: The method should be linear (

    
    ) from 5 nM to 10 µM.
    
  • LOD/LOQ: Expect a Limit of Quantification (LOQ) around 1–5 nM in media, depending on the MS instrument sensitivity (Triple Quadrupole recommended).

Matrix Effects

Cell media is "salty." If you observe signal suppression:

  • Dilute: Dilute the supernatant 1:10 with ACN if sensitivity allows.

  • Divert: Set the LC diverter valve to waste for the first 1.0 min to prevent salts from entering the MS source.

Isomer Interference

Creatinine Riboside (CNR) is a structural isomer (


 vs CR 

—Wait, verify mass).
  • Correction: Creatinine Riboside (CNR) has a mass of 245.23 (

    
    ). It is distinct by mass from Creatine Riboside (264.1).[4]
    
  • Real Interference:Ribocreatine (an isomer where ribose is attached differently) may exist. HILIC chromatography is essential to separate these potential isobaric interferences based on slight polarity differences.

References

  • Patel, D. P., et al. (2020).[1][3][4] "Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 191, 113596.[4]

  • Parker, A. L., et al. (2022).[2][6] "Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy."[1][2][5] Journal of Clinical Investigation, 132(14), e157410.[6] [5][6]

  • Wang, X., et al. (2015). "Targeted Quantification of Cell Culture Media Components by LC-MS." Waters Application Note.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Creatine Riboside Analysis on HILIC Columns

Welcome to our dedicated technical support center for the analysis of creatine riboside using Hydrophilic Interaction Liquid Chromatography (HILIC). As a highly polar N-glycosyl compound, creatine riboside presents uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the analysis of creatine riboside using Hydrophilic Interaction Liquid Chromatography (HILIC). As a highly polar N-glycosyl compound, creatine riboside presents unique challenges that are best addressed by HILIC rather than traditional reversed-phase methods.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, scientists, and drug development professionals. Our goal is to empower you with the scientific rationale behind method optimization, enabling you to develop robust and reproducible analytical protocols.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and best practices for retaining and separating creatine riboside on HILIC columns.

Q1: What is the primary retention mechanism for a polar molecule like creatine riboside in HILIC?

The retention of creatine riboside in HILIC is not governed by a single force but is a complex interplay of several mechanisms.[3] Understanding these is key to effective method development. The main contributors are:

  • Partitioning: This is the core HILIC mechanism. The polar stationary phase adsorbs a water-rich layer from the highly organic mobile phase.[4][5] Highly polar analytes like creatine riboside (computed XLogP3 of -2.7) preferentially partition into this immobilized aqueous layer and are retained.[6] The bulk mobile phase, rich in a weak solvent like acetonitrile, cannot effectively elute the analyte until the concentration of the strong solvent (water) is increased.[3]

  • Electrostatic Interactions: These secondary forces can significantly influence retention.[5][7] Creatine riboside possesses ionizable groups, similar to its parent compound creatine (pKa values of ~3.8 and ~12.7).[8] Depending on the mobile phase pH, the analyte can be cationic, anionic, or zwitterionic. Simultaneously, the stationary phase surface (e.g., silanols on a silica column) can also be charged.[5][9] Retention can be enhanced by attractive electrostatic forces or reduced by repulsive ones.

  • Adsorption: Direct interaction via hydrogen bonding between the polar functional groups of creatine riboside (hydroxyls, amides) and the polar stationary phase can also contribute to retention.[7]

Fig 1. HILIC Retention Mechanisms for Creatine Riboside cluster_SP Analyte Creatine Riboside (in Mobile Phase) StationaryPhase Polar Stationary Phase (e.g., Silica) Analyte->StationaryPhase 3. Adsorption (Hydrogen Bonding) WaterLayer Immobilized Aqueous Layer Analyte->WaterLayer 1. Partitioning (Primary) Retention RETENTION Analyte->Retention 2. Electrostatic Interactions (+/-) StationaryPhase->Retention WaterLayer->Retention

Fig 1. HILIC Retention Mechanisms for Creatine Riboside
Q2: How do I select the most appropriate HILIC column for creatine riboside analysis?

There is no single, universally applicable HILIC stationary phase.[10] Column selection is a critical step and screening multiple phase chemistries is often recommended to find the optimal selectivity.[10]

Stationary PhasePrimary InteractionBest Suited For...Considerations for Creatine Riboside
Bare Silica Hydrogen Bonding, Cation ExchangeSmall polar compounds, basic analytes.[11]A good starting point. The silanol groups (pKa ~3.5) will be deprotonated and negatively charged at typical mobile phase pH (>4), enhancing retention of positively charged creatine riboside via cation exchange.[5][11]
Amide/Urea Hydrogen BondingNeutral and acidic polar compounds.[12]Offers different selectivity compared to bare silica, relying more on hydrogen bonding. Can provide excellent peak shape.
Diol Hydrogen BondingGeneral purpose for polar compounds.Highly polar and does not contain ionizable groups other than residual silanols, making it suitable for HILIC mode.[9] Provides more hydrogen bonding retention than bare silica.[13]
Zwitterionic Partitioning, Weak ElectrostaticBroad range of analytes (neutral, acidic, basic).[10][11]Often the most versatile and a good first choice for method development.[11] The mixed-mode character can provide unique selectivity for zwitterionic compounds like creatine riboside.

For initial method development, a zwitterionic or a bare silica column is a robust starting point.[11]

Q3: What are the ideal starting conditions for a HILIC method for creatine riboside?

A gradient elution is recommended for initial screening to determine the approximate elution conditions.

ParameterRecommended Starting ConditionRationale
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.7Ammonium formate is a volatile buffer compatible with mass spectrometry and helps control ionic interactions.[5] A pH of 4.7 ensures creatine riboside is protonated (positively charged) and silica surfaces are partially deprotonated (negatively charged), promoting retention.
Mobile Phase B AcetonitrileThe most common and effective weak solvent for HILIC.[5]
Gradient 95% to 60% B over 10-15 minutesThis is a typical scouting gradient for HILIC.[5][13] Starting at high organic content ensures retention, while increasing the aqueous content facilitates elution.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Standard flow rate for analytical columns.
Column Temp. 30 - 40 °CImproves peak efficiency and can alter selectivity. Temperature control is crucial for reproducible retention times.
Injection Vol. 1 - 5 µLSmall injection volumes are critical to minimize peak distortion, especially if the sample solvent is stronger than the mobile phase.[14]

Note: Always ensure both mobile phase lines (A and B) contain the buffer at the same concentration to maintain constant ionic strength during the gradient.[5][13]

Q4: Why is the choice of sample diluent so critical in HILIC?

This is one of the most common pitfalls in HILIC method development. Injecting a sample dissolved in a solvent significantly stronger (i.e., more aqueous) than the initial mobile phase will cause severe peak distortion (broadening, splitting, or fronting).[3][15] This is known as the "solvent effect."

  • Best Practice: The ideal sample diluent should match the initial mobile phase composition (e.g., 95% Acetonitrile / 5% Buffered Aqueous).

  • If Solubility is an Issue: If creatine riboside is not soluble in high organic content, dissolve it in the minimum amount of aqueous solution and then dilute it with acetonitrile to be as close to the starting mobile phase as possible. If pure aqueous diluent is unavoidable, the injection volume must be kept as low as possible (e.g., < 2 µL) to mitigate the effect.[3]

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: Insufficient or No Retention

Q: My creatine riboside is eluting in or near the solvent front (void volume). How can I increase its retention time?

Insufficient retention is a common issue, often stemming from an imbalance in the hydrophilic partitioning mechanism.

Fig 2. Troubleshooting Workflow for Low Retention Start Low/No Retention for Creatine Riboside CheckMP 1. Check Mobile Phase: Is Acetonitrile >80%? Start->CheckMP CheckEquil 2. Check Equilibration: Equilibrated for >20 column volumes? CheckMP->CheckEquil Yes Sol_IncACN SOLUTION: Increase % Acetonitrile. Decrease initial % Aqueous. CheckMP->Sol_IncACN No CheckpH 3. Check Mobile Phase pH: Is pH appropriate to charge the analyte? CheckEquil->CheckpH Yes Sol_Equil SOLUTION: Re-equilibrate column. Ensure stable baseline. CheckEquil->Sol_Equil No CheckColumn 4. Check Column: Is the stationary phase polar enough? CheckpH->CheckColumn Yes Sol_AdjustpH SOLUTION: Adjust pH to be ~1-2 units below analyte pKa (for bases). CheckpH->Sol_AdjustpH No Sol_ChangeCol SOLUTION: Switch to a more polar or ion-exchange capable HILIC column. CheckColumn->Sol_ChangeCol No

Fig 2. Troubleshooting Workflow for Low Retention
Possible CauseCorrective ActionScientific Rationale
Mobile phase water content is too high. Increase the percentage of organic solvent (acetonitrile) in the mobile phase.[14] Start with at least 80% ACN and increase if necessary.In HILIC, water is the strong, eluting solvent.[3] A higher organic content strengthens the mobile phase's weak solvent character, promoting partitioning of the polar analyte into the aqueous layer on the stationary phase, thus increasing retention.[5]
Column is not fully equilibrated. Equilibrate the column with the initial mobile phase for at least 20 column volumes before the first injection.[14] Ensure the baseline is stable.HILIC columns require longer equilibration times than reversed-phase columns.[14] This is to allow the stable, immobilized water layer to form on the stationary phase surface, which is essential for the partitioning mechanism.[3]
Incorrect mobile phase pH. Adjust the mobile phase pH. For a basic compound like creatine riboside, using a buffer pH 1-2 units below its pKa will ensure it is fully protonated (cationic).The charge state of the analyte and stationary phase is critical.[5] A cationic creatine riboside will have a stronger attractive electrostatic interaction with a negatively charged silica surface (at pH > 4), significantly boosting retention.[5][16]
Incorrect choice of stationary phase. Select a more appropriate column. If using a neutral phase like diol, switch to a bare silica or zwitterionic phase that offers stronger electrostatic interactions.[14]The retention mechanism is a combination of partitioning and electrostatic interactions.[10] If partitioning alone is insufficient, a column that provides additional ion-exchange character is needed.[11]
Problem 2: Poor Peak Shape (Tailing, Fronting, Broadening)

Q: My creatine riboside peak is tailing and not symmetrical. What are the likely causes and solutions?

Poor peak shape compromises resolution and integration accuracy. It typically points to undesirable secondary interactions or issues with the injection.

Possible CauseCorrective ActionScientific Rationale
Strong secondary ionic interactions. Increase the buffer concentration in the mobile phase (e.g., from 10 mM to 20 mM).[14]Insufficient buffer concentration can lead to unwanted interactions between the charged analyte and active sites (like silanols) on the stationary phase.[14] Higher salt levels in the mobile phase help to shield these sites and minimize tailing.[9]
Sample solvent mismatch. Prepare the sample in a diluent that is as close as possible to the initial mobile phase composition.[15]Injecting in a strong (highly aqueous) solvent causes the sample to spread out at the column head before the separation begins, leading to broad or split peaks.[3]
Column Overload. Reduce the mass of creatine riboside injected onto the column. Dilute the sample or decrease the injection volume.[17]Injecting too much sample mass saturates the stationary phase, leading to a characteristic "shark-fin" or tailing peak shape as the excess analyte travels through the column unretained.
Analyte instability. Ensure the mobile phase pH is not too acidic (e.g., < pH 3). Prepare fresh samples and standards.Creatine is known to be unstable in acidic solutions, degrading to creatinine.[18][19] Creatine riboside may exhibit similar instability. This on-column degradation can lead to peak tailing or the appearance of extra peaks.
Extra-column dead volume. Check all fittings and tubing between the injector and the detector. Ensure connections are tight and use tubing with the smallest appropriate internal diameter.[15]Dead volume in the system allows the analyte band to diffuse and broaden before it reaches the detector, resulting in poor peak shape.[15]
Problem 3: Poor Reproducibility (Retention Time Drift)

Q: I'm observing a continuous drift in the retention time of creatine riboside across a sequence of injections. What is happening?

Retention time stability is paramount for reliable quantification. Drifting retention times in HILIC almost always point to an unstable system equilibrium.

Possible CauseCorrective ActionScientific Rationale
Insufficient column re-equilibration between gradient runs. Increase the post-run equilibration time to at least 10-15 column volumes.[14]After a gradient run, the water layer on the stationary phase is disrupted. A sufficient re-equilibration period is mandatory to re-establish this layer to its initial state. Failure to do so will result in a different starting point for each injection, causing retention times to drift.
Mobile phase composition change. Keep mobile phase bottles capped to prevent the selective evaporation of acetonitrile. Prepare fresh mobile phase daily.Acetonitrile is more volatile than water. Over time, its evaporation will increase the aqueous (strong solvent) content of the mobile phase, leading to progressively shorter retention times.
Temperature fluctuations. Use a thermostatted column compartment and ensure the lab environment is temperature-controlled.Chromatographic retention is temperature-dependent. Even minor fluctuations in temperature can alter mobile phase viscosity and partitioning equilibria, causing retention times to shift.
Mobile phase pH is too close to analyte pKa. Adjust the buffer pH to be at least 1.5-2 pH units away from the analyte's pKa.[14]When the mobile phase pH is very close to the pKa, small changes in pH can cause large shifts in the ratio of ionized to non-ionized forms of the analyte, leading to significant and unstable changes in retention.

Key Experimental Protocols

Protocol 1: HILIC Column Conditioning and Equilibration

This protocol is essential for achieving reproducible results, especially with a new column.

  • Initial Wash (New Column): Flush the new column with 100% Acetonitrile for 20-30 column volumes to remove any storage solvents.

  • Introduce Mobile Phase: Switch to the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% 10mM Ammonium Formate).

  • Equilibration: Pump the initial mobile phase through the column for at least 20-30 column volumes. For a 100 x 2.1 mm column at 0.4 mL/min, this will take approximately 30-45 minutes.

  • Verify Stability: Monitor the detector baseline. The column is considered equilibrated only when the baseline is flat and stable.

  • Re-equilibration (Between Gradient Runs): After each gradient analysis, re-equilibrate the column with the starting mobile phase for a minimum of 10 column volumes.

Protocol 2: Mobile Phase Preparation (1L of 90% ACN, 10% 10mM Ammonium Formate)
  • Prepare Aqueous Stock: Weigh out ~0.63 g of Ammonium Formate and dissolve it in 100 mL of HPLC-grade water to create a 100 mM stock solution. Adjust pH to the desired value (e.g., 4.7) using formic acid.

  • Prepare Mobile Phase A (Aqueous): Pipette 100 mL of the 100 mM Ammonium Formate stock solution into a 1L volumetric flask. Dilute to the mark with HPLC-grade water to make a 10 mM solution.

  • Prepare Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile.

  • For Isocratic or Gradient Systems: Ensure both mobile phase bottles A and B contain the same concentration of buffer to maintain constant ionic strength. For a 90% ACN run, you would program the pump to deliver 90% B and 10% A. Alternatively, for isocratic use, you can pre-mix 900 mL of Acetonitrile with 100 mL of the 10 mM Ammonium Formate solution.

References

  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions. [Link]

  • HILIC Chromatography An Insight on the Retention Mechanism. Longdom Publishing. [Link]

  • Hydrophilic Partitioning or Surface Adsorption? A Quantitative Assessment of Retention Mechanisms for Hydrophilic Interaction Chromatography (HILIC). (2023). MDPI. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025). Welch Materials. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). [Link]

  • HILIC method optimisation using combined mobile phases. Element Lab Solutions. [Link]

  • HILIC Columns for Polar Separations. PolyLC. [Link]

  • Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. [Link]

  • What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914. Waters. [Link]

  • Studying Mobile Phases for HILIC UV/MS Analysis of Oligonucleotide Therapeutics including an siRNA Duplex, a Lipid Conjugated ASO, and a CRISPR sgRNA. (2023). Waters Corporation. [Link]

  • Making HILIC Work for You—Column Selection. (2026). LCGC International. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent. [Link]

  • A Simple Step-by-Step Protocol for HILIC Method Development. HPLC. [Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013). [Link]

  • a Effect of pH on retention in HILIC mode. Mobile phase: ACN/water... ResearchGate. [Link]

  • Creatine riboside. PubChem. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]

  • Creatine riboside|CAS 1616693-92-5. DC Chemicals. [Link]

  • Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. (2022). MDPI. [Link]

  • Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. PMC. [Link]

  • Creatine. PubChem - NIH. [Link]

  • Creatine Stability Insights. Scribd. [Link]

  • Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations. PMC. [Link]

  • synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. [Link]

  • Stabilization Effects Induced by Trehalose on Creatine Aqueous Solutions Investigated by Infrared Spectroscopy. (2022). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Creatine riboside levels in arginine-starved vs normal cancer cells

Comparative Guide: Creatine Riboside Dynamics in Arginine-Starved vs. Normal Cancer Cells As oncology pivots toward exploiting metabolic vulnerabilities, identifying robust biomarkers for targeted therapies is critical.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Creatine Riboside Dynamics in Arginine-Starved vs. Normal Cancer Cells

As oncology pivots toward exploiting metabolic vulnerabilities, identifying robust biomarkers for targeted therapies is critical. Creatine riboside (CR) has recently emerged as a highly specific, cancer cell-derived oncometabolite that signals a fundamental reprogramming of the mitochondrial urea cycle[1]. For drug development professionals and molecular biologists, understanding the dynamic flux of CR is essential for deploying arginine deprivation therapies (ADT).

This guide provides an objective, mechanistic comparison of CR levels across different cellular states, supported by self-validating experimental protocols designed to ensure analytical integrity.

Mechanistic Causality: The Arginine-Creatine Riboside Axis

To understand why CR fluctuates, we must examine the causality of its synthesis. In normal primary cells, the urea cycle functions efficiently, and CR levels remain near baseline. However, in highly aggressive lung, liver, and cervical cancers, the urea cycle enzyme Carbamoyl-Phosphate Synthase 1 (CPS1) is often dysregulated[1][2].

The Metabolic Diversion: Cancer cells divert mitochondrial urea cycle intermediates to fuel rapid nucleotide synthesis. This diversion creates a severe metabolic vulnerability: the cells lose their ability to synthesize arginine endogenously, rendering them arginine auxotrophic [1]. Concurrently, this altered metabolic state drives the active ribosylation of creatinine into Creatine Riboside (CR), which is subsequently excreted and detectable in urine and plasma[2][3].

The Starvation Phenotype: When these CR-high (


) cancer cells are subjected to arginine starvation, a counterintuitive phenomenon occurs. Instead of CR levels remaining static, intracellular creatinine concentrations spike dramatically, while CR production plummets[1]. This proves that arginine starvation does not limit the availability of the creatinine substrate; rather, the metabolic arrest induced by arginine deprivation actively inhibits the ribosylation process itself.

MetabolicAxis Arg Exogenous Arginine Urea Dysregulated Urea Cycle (CPS1) Arg->Urea Feeds Nuc Nucleotide Synthesis Urea->Nuc Metabolite Diversion Creatinine Intracellular Creatinine CR Creatine Riboside (CR) Creatinine->CR Active Ribosylation Starvation Arginine Starvation Starvation->Creatinine Causes Accumulation Starvation->CR Inhibits Ribosylation

Metabolic flux of Creatine Riboside synthesis and the inhibitory impact of arginine starvation.

Quantitative Data Comparison: Cellular States

To objectively evaluate CR as a companion diagnostic biomarker for arginine-targeted therapies, we must compare the metabolic profiles of cells under normal and arginine-deprived conditions. The following table synthesizes the quantitative dynamics observed in


 non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) models[1].
Cellular StateArginine DependencyIntracellular Creatine Riboside (CR)Intracellular CreatininePhenotypic Outcome
Normal Primary Cells Prototrophic (Synthesizes own)Low / UndetectableBaselineNormal Homeostasis

Cancer Cells (Normal Media)
Auxotrophic (Relies on exogenous)Highly Elevated (>10-fold increase)Baseline / LowRapid Proliferation

Cancer Cells (Arginine-Starved)
DeprivedSuppressed (Ribosylation blocked)Highly Elevated Cell Cycle Arrest / Apoptosis

Insight: The inverse relationship between CR and creatinine during starvation is the definitive biochemical signature of arginine auxotrophy.

Self-Validating Experimental Methodology

Quantifying CR requires rigorous analytical chemistry. Standard reversed-phase liquid chromatography often fails to retain highly polar metabolites like CR and creatinine. Furthermore, untargeted metabolomics is susceptible to matrix effects that can distort quantitative ratios.

As an application standard, the following UPLC-ESI-MS/MS protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) and heavy-isotope internal standards to create a self-validating system [3].

Step-by-Step Protocol: Arginine Deprivation & UPLC-ESI-MS/MS

Step 1: Controlled Cell Culture & Starvation

  • Action: Culture

    
     cancer cells (e.g., A549 or H460) in SILAC RPMI-1640 media. For the starvation cohort, use media strictly formulated without L-arginine.
    
  • Causality Check: You must use dialyzed Fetal Bovine Serum (FBS) (cutoff 10 kDa). Standard FBS contains trace amounts of arginine (approx. 40-60 µM), which is sufficient to rescue auxotrophic cancer cells and entirely confound the starvation phenotype.

Step 2: Thermodynamic Quenching & Extraction

  • Action: Aspirate media, rapidly wash cells with ice-cold PBS, and immediately quench metabolism by adding 80% LC-MS grade Methanol pre-chilled to -80°C.

  • Causality Check: Metabolites like CR have rapid turnover rates. Room temperature extraction allows residual enzymatic activity to artificially alter the CR-to-creatinine ratio. -80°C methanol instantly denatures enzymes, locking the metabolic snapshot in place.

Step 3: Internal Standard Spiking (Self-Validation)

  • Action: Spike the extraction buffer with a known concentration of heavy-labeled internal standard:

    
    [3].
    
  • Causality Check: By spiking the standard before cell scraping and centrifugation, any extraction losses or subsequent ion suppression in the mass spectrometer will affect both the endogenous CR and the heavy standard equally. The ratio remains absolute, validating the run.

Step 4: UPLC-ESI-MS/MS Quantification

  • Action: Inject the supernatant onto a HILIC UPLC column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI) mode.

  • Parameters: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for CR (

    
     264.1 
    
    
    
    fragment ions) and the heavy standard.

Protocol Step1 1. Cell Culture Dialyzed FBS +/- Arg Step2 2. Cold Quenching -80°C 80% MeOH Step1->Step2 Step3 3. Isotope Spike CR-13C,15N2 Step2->Step3 Step4 4. UPLC-ESI-MS/MS HILIC Separation Step3->Step4 Step5 5. Ratio Analysis CR / Heavy CR Step4->Step5

Self-validating UPLC-ESI-MS/MS workflow for absolute quantification of intracellular CR.

Conclusion & Translational Outlook

Creatine riboside is not merely a byproduct of tumor growth; it is a direct readout of mitochondrial urea cycle dysfunction and a beacon for arginine auxotrophy. By comparing CR and creatinine levels under normal and arginine-starved conditions, researchers can definitively map the metabolic dependencies of aggressive tumors.

For drug development professionals, implementing the UPLC-ESI-MS/MS protocol outlined above allows CR to be utilized as a highly reliable companion diagnostic biomarker. Identifying


 patients enables the precise administration of arginine-depleting biologics (e.g., pegylated arginase), maximizing therapeutic efficacy while minimizing off-target toxicity in precision oncology[1][2].

References

  • Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy.Journal of Clinical Investigation.
  • Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS.Journal of Pharmaceutical and Biomedical Analysis / PubMed.
  • Pilot study of plasma creatine riboside as a potential biomarker for cervical cancer.Heliyon / PubMed.

Sources

Comparative

Reproducibility of Creatine Riboside Detection Across Patient Cohorts: A Technical Comparison Guide

Executive Summary As the field of liquid biopsy matures, the transition of novel oncometabolites from discovery-phase untargeted metabolomics to validated clinical diagnostics demands rigorous analytical reproducibility....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As the field of liquid biopsy matures, the transition of novel oncometabolites from discovery-phase untargeted metabolomics to validated clinical diagnostics demands rigorous analytical reproducibility. Creatine riboside (CR) has recently emerged as a high-value, cancer cell-derived metabolite. Initially identified in the urine of non-small cell lung cancer (NSCLC) patients, CR serves as a potent diagnostic and prognostic biomarker.

This guide provides a comprehensive technical comparison of CR detection modalities across diverse patient cohorts and biofluids (urine vs. plasma). By dissecting the causality behind experimental choices, we establish a self-validating framework for researchers and drug development professionals to achieve robust, cross-cohort reproducibility using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).

The Mechanistic Causality of Creatine Riboside in Oncology

To accurately quantify a biomarker, one must first understand its biological origin and kinetic behavior. CR is not merely a byproduct of systemic stress; it is a direct readout of tumor-intrinsic metabolic reprogramming[1].

Multiomics integration reveals that high CR levels (CRhi) in human tumors are driven by dysregulation of the mitochondrial urea cycle and a profound nucleotide imbalance [2]. Crucially, CRhi cancer cells exhibit arginine auxotrophy —a metabolic vulnerability where cells cannot synthesize their own arginine, making them highly susceptible to arginine-targeted therapies[1]. From an analytical perspective, this means CR levels will dynamically fluctuate in response to tumor volume and therapeutic intervention, necessitating an assay with a wide dynamic range and high longitudinal precision.

G UreaCycle Dysregulated Mitochondrial Urea Cycle ArginineAux Arginine Auxotrophy (Metabolic Vulnerability) UreaCycle->ArginineAux Induces CR_Production Creatine Riboside (CR) Hyperproduction UreaCycle->CR_Production Metabolite Secretion NucleotideImbalance Nucleotide Imbalance NucleotideImbalance->CR_Production Drives TumorGrowth Aggressive Tumor Growth & Reduced Immune Infiltration CR_Production->TumorGrowth Prognostic Indicator

Fig 1. Metabolic pathway linking urea cycle dysregulation to creatine riboside hyperproduction.

Comparative Analysis: Matrix Effects and Cohort Reproducibility

The primary challenge in CR detection is the profound matrix effect observed between different biofluids. Early studies exclusively detected CR in urine due to its relatively high concentration and the lack of synthetic standards[3]. However, recent advancements have enabled detection in plasma, albeit at concentrations approximately 10-fold lower than in urine[4].

Quantitative Performance Across Key Patient Cohorts

The following table synthesizes the performance of CR detection across distinct clinical cohorts, highlighting the analytical thresholds required for cross-study reproducibility:

BiofluidPatient CohortCancer TypeAnalytical ModalityKey Performance MetricsRef
Urine NCI-Maryland (n=1,005)NSCLC (Smokers & Non-smokers)UPLC-ESI-MS/MSElevated in Stage I/II. Positively correlated with matched tumor tissue.[5]
Urine SCCS Validation (n=178)NSCLCLC-MS/MSSensitivity: 50%, Specificity: 86% (Panel including CR and NANA).[6]
Plasma Discovery/Validation (n=52)Cervical CancerLC-MS/MS (Triple Quad)Cut-off: 25.3 nM. Sensitivity: 81.8%, Specificity: 83.3%.[4]

Causality in Matrix Selection: Urine offers a non-invasive, high-concentration matrix ideal for early screening[7]. However, urinary CR must be normalized to urinary creatinine or specific gravity to account for variable renal filtration rates. Plasma provides a more direct systemic snapshot, correlating strongly with primary tumor volume and decreasing post-radiotherapy[4], but demands stringent sample concentration and heavy-isotope internal standards to overcome ion suppression from plasma proteins and lipids.

Optimized UPLC-ESI-MS/MS Protocol for CR Quantification

To ensure cross-cohort reproducibility, the assay must be a self-validating system . This means incorporating internal controls at every phase of extraction and ionization to immediately flag matrix interference or instrument drift. The protocol below adapts the improved detection methodologies validated in the NCI-Maryland cohort[8].

Step-by-Step Methodology

1. Sample Preparation & Internal Standardization

  • Action: Aliquot 50 µL of plasma or urine. Immediately spike with a known concentration of heavy-labeled synthetic creatine riboside (e.g., 13C/15N-CR).

  • Causality: CR is a highly polar, low-molecular-weight metabolite (Exact Mass: 263.1117)[9]. Without a co-eluting heavy isotope, absolute quantification is impossible due to unpredictable ionization suppression in the ESI source caused by co-eluting endogenous salts.

2. Protein Precipitation & Extraction

  • Action: Add 200 µL of ice-cold methanol/acetonitrile (1:1 v/v) to the sample. Vortex for 30 seconds and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Causality: Cold organic solvents rapidly precipitate proteins while maintaining the solubility of polar ribosides, arresting any residual enzymatic degradation of the metabolite.

3. Vacuum Centrifugation & Reconstitution

  • Action: Transfer the supernatant and dry completely in a vacuum centrifuge. Reconstitute in 50 µL of LC-MS grade water[4].

  • Causality: Drying and reconstituting in a purely aqueous phase concentrates the sample (critical for the 10-fold lower plasma levels) and matches the initial mobile phase conditions of the chromatographic gradient, preventing peak distortion (solvent effects).

4. Chromatographic Separation

  • Action: Inject 5 µL onto a pentafluorophenylpropyl (PFP) column (e.g., Discovery HS F5-3) or a HILIC column.

  • Causality: Standard C18 reversed-phase columns fail to retain highly polar compounds like CR, causing them to elute in the void volume where matrix suppression is highest. PFP columns offer alternative retention mechanisms (fluorine interactions, hydrogen bonding) that successfully resolve CR from its structural analog, creatinine riboside[4].

5. MRM Detection (ESI-MS/MS)

  • Action: Operate the triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both endogenous CR and the heavy-labeled internal standard.

Workflow SamplePrep Sample Prep (Urine/Plasma) SpikeIS Spike IS (Heavy CR) SamplePrep->SpikeIS Extraction Vacuum Dry & Reconstitute SpikeIS->Extraction Chromatography UPLC Separation (PFP/HILIC) Extraction->Chromatography MassSpec ESI-MS/MS (MRM Mode) Chromatography->MassSpec

Fig 2. Self-validating UPLC-ESI-MS/MS workflow for robust creatine riboside quantification.

Conclusion & Clinical Implications

The reproducibility of creatine riboside detection across diverse patient cohorts—from lung cancer patients in Maryland[5] to cervical cancer cohorts in Japan[4]—solidifies its standing as a robust clinical biomarker.

The transition from semi-quantitative discovery to absolute quantification relies entirely on the rigorous control of matrix effects and the use of specialized stationary phases (PFP/HILIC) coupled with heavy-isotope internal standards. For drug development professionals, integrating this self-validating CR detection workflow into clinical trials provides a dual advantage: it acts as a non-invasive prognostic indicator and serves as a companion diagnostic to identify arginine auxotrophic tumors primed for targeted metabolic therapies[1].

References

  • Parker AL, et al. "Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy." Journal of Clinical Investigation, 2022.[Link]

  • Oike T, et al. "Pilot study of plasma creatine riboside as a potential biomarker for cervical cancer." Heliyon, 2023.[Link]

  • Toulabi L, et al. "Urinary Metabolite Diagnostic and Prognostic Liquid Biopsy Biomarkers of Lung Cancer in Nonsmokers and Tobacco Smokers." Cancer Epidemiology, Biomarkers & Prevention, 2024.[Link]

  • Patel DP, et al. "Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2020.[Link]

  • Mathé EA, et al. "Noninvasive Urinary Metabolomic Profiling Identifies Diagnostic and Prognostic Markers in Lung Cancer." Cancer Research, 2014.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Creatine Riboside

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds from acquisition to disposal is a cornerstone of laboratory safety, environmental responsibility, and re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds from acquisition to disposal is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. Creatine riboside, a metabolite of interest in cancer research, requires careful handling throughout its lifecycle.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the protection of personnel and the environment.

Hazard Assessment and Classification

While a specific Safety Data Sheet (SDS) for creatine riboside is not always readily available, its chemical nature as a synthetic nucleoside analog warrants a cautious approach.[4][5] The general class of nucleoside analogs can exhibit toxic properties, including the potential to interfere with cellular processes.[4] Therefore, it is imperative to manage all waste containing this compound as hazardous chemical waste. This proactive classification aligns with the principle of minimizing risk in the laboratory.

Chemical Profile: Creatine Riboside

Property Value Source
Molecular Formula C9H17N3O6 [5][6]
Molecular Weight 263.25 g/mol [5]
Appearance Solid / Off-white powder [6][7]
Solubility Soluble in DMSO and Water [8]

| CAS Number | 1616693-92-5 |[5][6][8] |

Regulatory Framework: A Commitment to Compliance

The disposal of laboratory chemicals is strictly regulated to prevent environmental contamination and ensure public health. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10][11] Key tenets of RCRA compliance include the absolute prohibition of disposing of hazardous chemicals in the regular trash or down the sewer system, mandatory documentation, and proper training for all personnel generating hazardous waste.[9][12]

Personal Protective Equipment (PPE)

Before handling creatine riboside in any form, including its waste products, appropriate PPE must be worn. This serves as the primary barrier against accidental exposure.

  • Eye Protection: Wear safety glasses with side shields or goggles (conforming to EN 166 or equivalent standards).[7]

  • Hand Protection: Use chemically resistant protective gloves (e.g., nitrile rubber). Always inspect gloves before use and change them immediately if contaminated.[13]

  • Body Protection: A standard lab coat or long-sleeved clothing is required to protect the skin.[7]

Waste Segregation and Collection: The Foundation of Safe Disposal

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[14][15] Never mix incompatible waste streams. Creatine riboside waste must be segregated based on its physical state.

Step 1: Select Appropriate Waste Containers

All hazardous waste must be collected in containers that are compatible with the chemical, in good condition, and have a secure, leak-proof screw cap.[9][16] For creatine riboside:

  • Liquid Waste: Use a high-density polyethylene (HDPE) or glass bottle. Avoid using metal containers for any acidic or basic solutions.[11]

  • Solid Waste: A wide-mouth HDPE container or a sturdy, sealable bag placed inside a rigid secondary container is suitable.[17]

  • Sharps Waste: Use a designated, puncture-resistant sharps container for any contaminated needles, blades, or broken glass.[18]

Step 2: Label Waste Containers Immediately

As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[10][19] The label must include:

  • The words "Hazardous Waste".[10]

  • The full, unabbreviated chemical name: "Creatine Riboside". For mixtures, list all components.[10]

  • The date accumulation began.[10]

  • The specific hazard characteristics (e.g., Toxic, Health Hazard).[19]

  • The Principal Investigator's name and lab location.[10]

On-Site Waste Management and Storage

Designated laboratory areas, known as Satellite Accumulation Areas (SAAs), must be established for the temporary storage of hazardous waste.[14]

  • Location: The SAA should be located at or near the point of generation and under the direct control of laboratory personnel.[11]

  • Containment: Keep waste containers in a secondary containment bin or tray to contain potential leaks or spills.[15][19]

  • Closure: Waste containers must be securely capped at all times, except when actively adding waste.[14][16]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[19] Once a container is full, it must be moved to the central storage area within three days.[14]

Detailed Disposal Protocols

The following step-by-step methodologies provide clear guidance for handling different forms of creatine riboside waste.

Protocol 1: Disposal of Aqueous Solutions
  • Prohibition of Drain Disposal: Under no circumstances should aqueous solutions of creatine riboside be poured down the drain.[12][18] Such solutions must be managed as hazardous waste.[17]

  • Collection: Carefully pour the waste solution into a designated liquid hazardous waste container that is properly labeled.

  • Storage: Secure the cap tightly and place the container in secondary containment within your SAA.

Protocol 2: Disposal of Solid Waste
  • Collection: Collect unused or waste creatine riboside powder, along with any contaminated materials such as weigh boats, gloves, and bench paper, in a designated solid waste container.[4]

  • Packaging: Ensure the container is sealed to prevent the release of dust or powder.

  • Storage: Place the sealed container in the SAA.

Protocol 3: Disposal of Empty Chemical Containers
  • Initial Rinse: Empty the container as thoroughly as possible. The first rinse of the container must be collected and disposed of as hazardous liquid waste.[15]

  • Triple Rinsing: For standard chemicals, rinse the container three times with a suitable solvent (e.g., water).[4] Each rinsate after the first may be drain-disposed only if permitted by your institution's EHS and local regulations. For highly toxic materials, the first three rinses must be collected as hazardous waste.[15] Given the nature of creatine riboside as a nucleoside analog, the most prudent course is to collect all three rinses as hazardous waste.

  • Final Disposal: After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic.[4]

Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing appropriate PPE before cleaning.

  • Containment: Cover the spill with an absorbent material (e.g., spill pads or chemical absorbent granules), starting from the outside and working inward.

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a designated solid hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Labeling: Treat all cleanup materials as hazardous solid waste and ensure the container is properly labeled.[19]

Final Disposal and Waste Pickup

Once a waste container is full or has been in the SAA for the maximum allowed time, arrange for its removal.

  • Request Pickup: Contact your institution's EHS department or use their designated online system to schedule a hazardous waste pickup.[10][15]

  • Documentation: Ensure all paperwork is completed accurately as required by your institution and waste disposal vendor.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

Visual Workflow for Creatine Riboside Disposal

The following diagram outlines the decision-making process for the proper disposal of waste generated from research involving creatine riboside.

CreatineRibosideDisposal start_node Identify Creatine Riboside Waste decision_node decision_node start_node->decision_node What is the waste form? process_node_liquid DO NOT drain dispose. Collect in compatible container. decision_node->process_node_liquid Liquid (Aqueous Solution) process_node_solid Collect in wide-mouth container or lined box. decision_node->process_node_solid Solid (Powder, Contaminated PPE) process_node_sharp Place directly into puncture-resistant container. decision_node->process_node_sharp Sharp (Needles, Glassware) process_node_container Triple-rinse container. Collect all rinsate as hazardous liquid waste. decision_node->process_node_container Empty Stock Container process_node process_node container_node container_node final_node Store in SAA. Request EHS Pickup. container_node_liquid Labeled Liquid Hazardous Waste Container process_node_liquid->container_node_liquid Store in container_node_solid Labeled Solid Hazardous Waste Container process_node_solid->container_node_solid Store in container_node_sharp Labeled Sharps Container process_node_sharp->container_node_sharp Store in process_node_container->container_node_liquid Store rinsate in container_node_liquid->final_node container_node_solid->final_node container_node_sharp->final_node

Caption: Decision workflow for creatine riboside waste management.

References

  • Essential Guide to the Proper Disposal of L-Acosamine Nucleoside. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Creatine riboside. CymitQuimica.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Creatine riboside | C9H17N3O6 | CID 91885405. PubChem.
  • How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Chemical Waste Procedures. University of Illinois Division of Research Safety.
  • Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Chemical Waste. University of California San Francisco Environment, Health & Safety.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Office of Clinical and Research Safety.
  • Creatine riboside. DC Chemicals.
  • Creatine riboside CAS: 1616693-92-5. AOBIOUS.
  • Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy. The Journal of Clinical Investigation.
  • Creatine riboside is a cancer cell–derived metabolite associated with arginine auxotrophy. JCI Insight.
  • SAFETY DATA SHEET - Creatine monohydrate. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Creatine monohydrate. Fisher Scientific.
  • Improved detection and precise relative quantification of the urinary cancer metabolite biomarkers - Creatine riboside, creatinine riboside, creatine and creatinine by UPLC-ESI-MS/MS: Application to the NCI-Maryland cohort population controls and lung cancer cases. PubMed.

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